4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)
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Overview
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and chlorobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-chlorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The process involves the formation of ether linkages between the decane backbone and the chlorobenzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorobenzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of decane-1,10-dicarboxylic acid and 2-chlorobenzoic acid.
Reduction: Formation of decane-1,10-diylbis(oxy)bis(2-chlorobenzylamine).
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bis(oxy) linkages and chlorobenzonitrile groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile: Similar structure but lacks the chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-methylbenzonitrile): Similar structure with methyl groups instead of chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile): Similar structure with fluorine atoms instead of chlorine.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets.
Properties
CAS No. |
917981-06-7 |
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Molecular Formula |
C24H26Cl2N2O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-chloro-4-[10-(3-chloro-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H26Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
InChI Key |
IIAYQAFVKLFVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)Cl)Cl)C#N |
Origin of Product |
United States |
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